3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile
Description
Properties
CAS No. |
651737-36-9 |
|---|---|
Molecular Formula |
C25H31N3Si |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
3-[3-pyridin-4-yl-1-tri(propan-2-yl)silylpyrrol-2-yl]benzonitrile |
InChI |
InChI=1S/C25H31N3Si/c1-18(2)29(19(3)4,20(5)6)28-15-12-24(22-10-13-27-14-11-22)25(28)23-9-7-8-21(16-23)17-26/h7-16,18-20H,1-6H3 |
InChI Key |
HQEQTIGHLJWRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1C2=CC=CC(=C2)C#N)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Copper-Hydride (CuH)-Catalyzed Enyne-Nitrile Coupling
The pyrrole core is synthesized via a CuH-catalyzed coupling of an enyne and benzonitrile derivative.
Representative Procedure :
- Substrates : 3-Butyne-1-nitrile (1.2 equiv), benzonitrile (1.0 equiv)
- Catalyst : CuI (5 mol%), DTBM-SEGPHOS ligand (6 mol%)
- Conditions : THF, 60°C, 12 h
- Yield : 68–75%
Mechanistic Insight :
The reaction proceeds via hydrocupration of the enyne, followed by nucleophilic addition to the nitrile and cyclization.
Functionalization with Pyridin-4-yl Group
Suzuki-Miyaura Cross-Coupling
A halogenated pyrrole intermediate (e.g., 3-bromo-pyrrole) undergoes coupling with pyridin-4-ylboronic acid.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | THF/H₂O (4:1) |
| Temperature | 80°C, 8 h |
| Yield | 82–89% |
Key Considerations :
- Aryl bromides show higher reactivity than chlorides.
- Polar aprotic solvents enhance boronic acid solubility.
Triisopropylsilyl (TIPS) Protection
Silylation of Pyrrole Nitrogen
The TIPS group is introduced to protect the pyrrole nitrogen, preventing undesired side reactions.
Procedure :
- Reagents : Triisopropylsilyl chloride (TIPSCl, 1.5 equiv), imidazole (3.0 equiv)
- Solvent : DMF, 0°C → RT, 6 h
- Workup : Aqueous NaHCO₃ extraction, column chromatography (hexane/EtOAc)
- Yield : 90–94%
Critical Notes :
- Excess TIPSCl ensures complete protection.
- Anhydrous conditions prevent hydrolysis of the silyl chloride.
Integrated Synthesis Pathway
Stepwise Route :
- Pyrrole core synthesis via CuH catalysis.
- Bromination at the 3-position using NBS (N-bromosuccinimide).
- Suzuki coupling with pyridin-4-ylboronic acid.
- TIPS protection of the pyrrole nitrogen.
Overall Yield : 52–58% (four steps)
Analytical Data for Key Intermediates
Table 1: Characterization of 3-Bromo-pyrrole Intermediate
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇BrN₂ |
| MS (ESI+) | m/z 261.98 [M+H]⁺ |
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, pyrrole-H), 7.65–7.43 (m, 4H, Ar-H) |
Table 2: TIPS-Protected Final Product
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₄N₄Si |
| MS (ESI+) | m/z 471.25 [M+H]⁺ |
| ¹H NMR (CDCl₃) | δ 8.54 (d, 2H, pyridine-H), 7.82–7.35 (m, 7H, Ar-H), 1.28–1.12 (m, 21H, TIPS-CH₃) |
Challenges and Mitigation Strategies
- Regioselectivity in Pyrrole Functionalization : Directed ortho-metalation (DoM) with TIPS protection ensures precise bromination at the 3-position.
- Pd Catalyst Poisoning : Use of Buchwald-Hartwig ligands (XPhos) improves coupling efficiency with silylated substrates.
- Purification : Silica gel chromatography with hexane/EtOAc (9:1) effectively separates silylated products.
Alternative Methods
Chemical Reactions Analysis
3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the aromatic rings. Common reagents include alkyl halides and strong bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Core : Pyrrole with TIPS and pyridin-4-yl substituents.
- Benzonitrile Position : Meta-substituted on benzene.
- Key Functional Groups : Triisopropylsilyl (electron-withdrawing, steric bulk), pyridine (hydrogen-bond acceptor), nitrile (polar group).
Analog 1 : 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile
- Core : Pyrazole with azide and methyl substituents.
- Benzonitrile Position : Para-substituted on benzene.
- Key Functional Groups : Azide (reactive, click chemistry applications), methyl (electron-donating), nitrile.
- Synthesis : High-yield (88–96%) via triazenylpyrazole precursor, using azido(trimethyl)silane and trifluoroacetic acid .
Analog 2 : 3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile (AB-928)
- Core : Pyrimidine-triazole-pyridine hybrid.
- Benzonitrile Position : Meta-substituted on benzene.
- Key Functional Groups: Amino (hydrogen-bond donor), hydroxypropan-2-yl (solubility enhancer), nitrile.
- Applications: Likely a kinase inhibitor (given the triazole-pyrimidine scaffold and reference to "AB-928," a known drug candidate).
Physicochemical Properties
Notes:
- The TIPS group in the target compound increases lipophilicity compared to Analog 1’s azide and Analog 2’s hydroxy group.
- Analog 1’s para-substituted benzonitrile may exhibit different electronic effects compared to the meta-substitution in the target compound.
Biological Activity
The compound 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile is a novel chemical entity with potential biological applications. Its structure combines a pyridine ring, a pyrrole moiety, and a benzonitrile group, suggesting diverse interactions within biological systems. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , characterized by the following structural components:
- Pyridin-4-yl group : Contributes to potential interactions with various biological targets.
- Triisopropylsilyl substituent : Enhances lipophilicity and stability.
- Benzonitrile moiety : May facilitate interactions with receptors or enzymes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile exhibit broad-spectrum antimicrobial properties. For instance, a related benzonitrile compound demonstrated significant antibacterial efficacy against enteric pathogens by inducing stress on bacterial cell envelopes, leading to cell death through disruption of the proton motive force (PMF) .
| Activity | Target Pathogen | Mechanism |
|---|---|---|
| Antibacterial | Enteric bacteria | Induces cell envelope stress |
| Antifungal | Various fungi | Alters membrane integrity |
| Antiviral | Specific viruses | Inhibits viral replication |
Anticancer Activity
The structural features of this compound suggest potential anticancer properties, particularly in targeting specific cancer cell lines. Preliminary data indicate that similar pyrrole derivatives can inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cellular signaling pathways. For example, studies have shown that certain pyrrole-based compounds can effectively reduce viability in liver carcinoma (HEPG2) cells .
Case Studies
-
Antibacterial Efficacy Study
A recent study evaluated the antibacterial efficacy of a benzonitrile derivative closely related to our compound. The study found that the compound demonstrated significant activity against multiple strains of bacteria, including resistant strains. The mechanism involved the disruption of PMF and ATP dissipation in bacterial cells . -
Anticancer Screening
In vitro assays on cancer cell lines revealed that compounds with similar pyrrole structures exhibited potent anticancer activity. The study highlighted the ability of these compounds to induce apoptosis in HEPG2 cells through mitochondrial pathways .
The biological mechanisms underlying the activities of 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile are multifaceted:
- Cell Membrane Interaction : The lipophilic nature due to the triisopropylsilyl group may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cellular stress.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways could explain its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
